2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Overview
Description
2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Scientific Research Applications
2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
Target of Action
The primary target of the compound 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary target, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation .
Cellular Effects
Preliminary studies suggest that similar compounds may have cytotoxic activities against certain cancer cell lines . These compounds have been observed to inhibit cell proliferation and induce apoptosis in these cells .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through interactions with biomolecules, potentially inhibiting or activating enzymes and altering gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired pyrrolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine Derivatives: These compounds share a similar pyrrolopyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also have a fused ring system and are studied for their potential as kinase inhibitors.
Uniqueness
2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to enhance its biological activity and selectivity. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
2-chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-11-3-2-4-5(11)6(12)10-7(8)9-4/h2-3H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPHQDOBIRBJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563391 | |
Record name | 2-Chloro-5-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129872-84-0 | |
Record name | 2-Chloro-3,5-dihydro-5-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129872-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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